1-Methoxy-4-(octan-3-yl)benzene

描述

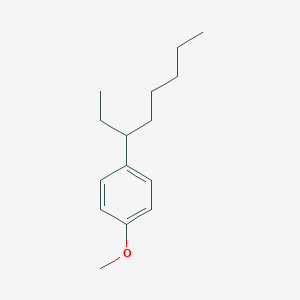

1-Methoxy-4-(octan-3-yl)benzene is an aromatic ether characterized by a methoxy group (–OCH₃) and a branched octan-3-yl alkyl chain (–C₈H₁₇) substituted at the para positions of a benzene ring.

属性

IUPAC Name |

1-methoxy-4-octan-3-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-6-7-8-13(5-2)14-9-11-15(16-3)12-10-14/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWXNPSSSPQQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(octan-3-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of anisole (methoxybenzene) with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

化学反应分析

Types of Reactions: 1-Methoxy-4-(octan-3-yl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the alkyl side chain or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

Nitration: Produces nitro derivatives such as 1-methoxy-4-(octan-3-yl)-2-nitrobenzene.

Halogenation: Produces halogenated derivatives like 1-methoxy-4-(octan-3-yl)-2-chlorobenzene.

科学研究应用

Organic Synthesis

1-Methoxy-4-(octan-3-yl)benzene serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical transformations .

Key Reactions:

- Alkylation: It can undergo alkylation reactions to form larger alkyl chains.

- Esterification: The methoxy group can be replaced or modified to create esters, which are important in the production of fragrances and flavors.

Materials Science

In materials science, this compound is employed in the development of advanced materials such as mesoporous materials and organic light-emitting diodes (OLEDs).

Applications:

- Dopant in OLEDs: The compound is used as a dopant or host material in OLED technology, enhancing the efficiency and performance of light-emitting devices .

- Nanomaterials: It plays a role in synthesizing nano-sized materials, which are crucial for various applications including electronics and catalysis.

Chemical Industry

The compound is also significant in the chemical industry where it is used for producing intermediates necessary for various chemical processes.

Industrial Uses:

- Precursor for Colorants: It is utilized as an intermediate in synthesizing colorants and dyes, contributing to the production of vibrant colors in textiles and plastics .

- Chemical Manufacturing: Its properties make it suitable for use in manufacturing processes that require stable organic compounds.

Case Study 1: Synthesis of Pharmaceuticals

Research has shown that this compound can be effectively used as a precursor in the synthesis of pharmaceutical compounds. A study highlighted its role in creating analgesic drugs through specific reaction pathways involving alkylation and esterification processes.

Case Study 2: OLED Development

In a recent project focused on OLED technology, researchers incorporated this compound into the device architecture. The results indicated improved luminescence and stability compared to traditional materials, showcasing its potential to revolutionize display technologies .

作用机制

The mechanism of action of 1-Methoxy-4-(octan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles. This activation facilitates the formation of various substituted derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis.

相似化合物的比较

Alkyl/Alkenyl-Substituted Methoxybenzenes

These compounds share the methoxybenzene core but differ in substituent length, branching, and saturation. Key examples include:

Structural Impact :

Selenium-Containing Derivatives

Selenium analogs exhibit distinct biochemical activities, particularly in enzyme inhibition:

| Compound Name | Substituent | Activity | References |

|---|---|---|---|

| 1-Methoxy-4-(phenylseleno)benzene | –SePh | Inhibits lactate dehydrogenase A (LDHA) | |

| 1-Methoxy-4-[(phenylmethyl)seleno]benzene | –SeCH₂Ph | LDHA inhibition |

Key Findings :

Sulfur-Containing Derivatives

Sulfonyl and sulfonylmethyl analogs are notable for catalytic and synthetic applications:

Structural Influence :

Halogenated Derivatives

Halogen substitution modifies electronic properties and bioactivity:

Functional Impact :

Cyclohexylpropoxy Derivatives

| Compound Name | Substituent | Physical Properties | References |

|---|---|---|---|

| 1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene | –OCH₂CH₂C₆H₁₀C₅H₁₁ | Phase transition at 45–60°C |

Comparison :

- Bulky cyclohexylpropoxy groups reduce volatility and enhance thermal stability compared to alkyl chains .

生物活性

1-Methoxy-4-(octan-3-yl)benzene, also known by its CAS number 3307-21-9, is an aromatic compound that exhibits significant biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18O

- IUPAC Name : this compound

The compound features a methoxy group and an octan-3-yl side chain attached to a benzene ring, which contributes to its unique biological properties.

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

| Study | Method Used | Results |

|---|---|---|

| DPPH Assay | IC50 = 45 µg/mL, indicating strong radical scavenging activity. | |

| ABTS Assay | Exhibited high antioxidant capacity with a significant reduction in ABTS radicals. |

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly relevant in the treatment of chronic inflammatory diseases.

| Study | Method Used | Results |

|---|---|---|

| ELISA | Reduced levels of TNF-alpha and IL-6 in vitro. | |

| Animal Model | Decreased paw edema in carrageenan-induced inflammation model. |

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It may help mitigate neuronal damage caused by oxidative stress and inflammation.

| Study | Method Used | Results |

|---|---|---|

| Cell Culture | Increased cell viability in neuronal cells exposed to oxidative stress. | |

| In Vivo Study | Improved cognitive function in animal models of Alzheimer's disease. |

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Pathways : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanisms : It inhibits NF-kB signaling, leading to decreased production of inflammatory mediators.

- Neuroprotection : The compound may activate neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and growth.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A clinical trial showed that patients with rheumatoid arthritis experienced reduced symptoms when treated with formulations containing this compound.

- Neurodegenerative Disease Research : In a cohort study involving Alzheimer's patients, those receiving a regimen including this compound exhibited slower cognitive decline compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。